molecular formula C8H11NO4 B1296188 Ethyl 2,3-dioxopiperidine-4-carboxylate CAS No. 30727-21-0

Ethyl 2,3-dioxopiperidine-4-carboxylate

Cat. No. B1296188
CAS RN: 30727-21-0
M. Wt: 185.18 g/mol
InChI Key: UYMPBTFWKORAQR-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 . It is used in research and has a molecular weight of 185.18 .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxopiperidine-4-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an ester and a dione .


Physical And Chemical Properties Analysis

Ethyl 2,3-dioxopiperidine-4-carboxylate is a crystalline solid . It should be stored in a dark place, sealed, and at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

1. Synthesis of Functionalized Compounds

Ethyl 2,3-dioxopiperidine-4-carboxylate plays a crucial role in the synthesis of various complex organic compounds. For instance, Zhu et al. (2003) demonstrated its use in a phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines, which are significant in medicinal chemistry (Zhu, Lan, & Kwon, 2003). Similarly, Wang et al. (2008) used it in the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential pharmaceutical applications (Wang, Liu, Cao, & Wang, 2008).

2. Inhibitor Development

Palanki et al. (2002) highlighted its use in the development of inhibitors for AP-1 and NF-κB mediated gene expression. This application is particularly relevant in the field of gene therapy and drug development (Palanki et al., 2002).

3. Catalysis and Chemical Reactions

In catalysis, the compound is used to facilitate various chemical reactions. Jiang et al. (2012) described its role in an iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, a process advantageous due to its mild reaction conditions and good yields (Jiang, Wang, & Wang, 2012).

4. Polymer Chemistry

Ethyl 2,3-dioxopiperidine-4-carboxylate also finds applications in polymer chemistry. Pang et al. (2003) reported its use in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, showcasing its role in producing polymers with specific properties (Pang, Ritter, & Tabatabai, 2003).

5. Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized compounds using Ethyl 2,3-dioxopiperidine-4-carboxylate and tested them for antimicrobial and antioxidant activities. Their findings revealed significant potential in these areas (Raghavendra et al., 2016).

Safety And Hazards

The compound is classified as a warning signal word . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 2,3-dioxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMPBTFWKORAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295355
Record name ethyl 2,3-dioxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxopiperidine-4-carboxylate

CAS RN

30727-21-0
Record name Ethyl 2,3-dioxo-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 101468
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002703641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3-dioxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Monteiro - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
Stepwise reduction of ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate (5), readily available from ethyl 2,3-dioxopiperidine-4-carboxylate (1) through a novel ring contraction, leads to (±)-…
Number of citations: 4 pubs.rsc.org

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